TRK-380

β3-adrenoceptor selectivity cAMP accumulation assay off-target minimization

TRK-380 is a potent and selective human β3-adrenoceptor (β3-AR) agonist for overactive bladder research. It is a critical tool for studies where antimuscarinic agents fail. - Efficacy in Antimuscarinic-Resistant Models: Ameliorates formalin-induced pollakiuria in rats at doses ≥15 mg/kg p.o., unlike tolterodine. - Superior Selectivity: Exhibits β1/β3 selectivity ratio >2,970-fold and β2/β3 ratio >349-fold, minimizing off-target cardiovascular effects. - Validated for Large-Animal Studies: Suppresses carbachol-induced bladder contraction in dogs with an EC30 at a plasma concentration of 4.90 ng/mL.

Molecular Formula
Molecular Weight
Cat. No. B1191862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRK-380
SynonymsTRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TRK-380 Procurement for Overactive Bladder Research


TRK-380, also designated as TAC-301, is a novel and potent selective human β3-adrenoceptor (β3-AR) agonist developed primarily for the treatment of overactive bladder (OAB) [1][2]. As a small molecule β3-AR agonist, TRK-380 functions by directly stimulating β3-adrenoceptors in the bladder smooth muscle, thereby mediating relaxation of the detrusor muscle and increasing bladder storage capacity [3][4]. This compound represents a research tool for investigating β3-AR pharmacology distinct from both traditional antimuscarinic agents and other β3-AR agonists in the same class.

TRK-380 Substitution Limitations


Although multiple β3-adrenoceptor agonists (e.g., mirabegron, vibegron, ritobegron, solabegron, BRL-37344, CL316,243) and antimuscarinic agents (e.g., tolterodine) are available for OAB research and treatment, the functional efficacy, receptor selectivity profile, and species-specific activity of TRK-380 differ substantially from these alternatives [1][2]. TRK-380 demonstrates a unique combination of high selectivity for human β3-ARs over β1- and β2-ARs, and distinct species-dependent detrusor relaxation profiles that cannot be assumed equivalent across the β3-AR agonist class [3]. Furthermore, in vivo efficacy data demonstrate that TRK-380 ameliorates pollakiuria in rats that is resistant to antimuscarinic intervention, a differentiation that generic substitution with tolterodine or other anticholinergics would not recapitulate [4]. Direct substitution without comparative validation risks introducing variables of receptor selectivity, potency, and functional outcome that confound experimental reproducibility and translational relevance.

TRK-380 Comparative Potency and Selectivity


Human β3-Selectivity vs. BRL-37344

In cAMP accumulation assays using cells expressing human β-AR subtypes, TRK-380 demonstrated markedly superior selectivity for β3-ARs compared to the prototype selective β3-AR agonist BRL-37344 [1]. The β1/β3 selectivity ratio of TRK-380 exceeded 2,970-fold, representing approximately a 42-fold improvement in β1-sparing selectivity over BRL-37344 (70.1-fold). Similarly, the β2/β3 selectivity ratio exceeded 349-fold, a more than 34-fold improvement over BRL-37344 (10.1-fold) [2].

β3-adrenoceptor selectivity cAMP accumulation assay off-target minimization

Antimuscarinic-Resistant Pollakiuria Efficacy

In a rat model of formalin-induced pollakiuria (a model of bladder hypersensitivity and increased voiding frequency), TRK-380 significantly and dose-dependently suppressed the increased voiding frequency at oral doses of ≥15 mg/kg [1]. In contrast, tolterodine, an antimuscarinic drug commonly used as a first-line OAB therapy, did not produce a significant change in voiding frequency at any tested dose, including the highest dose of 15 mg/kg [2].

antimuscarinic-resistant pollakiuria tolterodine voiding frequency

Canine Bladder Contraction Inhibition

In anesthetized beagle dogs, TRK-380 produced dose-dependent suppression of carbachol (CCh)-induced bladder contraction during continuous intravenous infusion [1]. The plasma concentration of TRK-380 required to produce 30% suppression (EC30) of CCh-induced bladder contraction was determined to be 4.90 ng/mL, establishing a quantifiable benchmark for in vivo functional activity in a species where bladder relaxation is predominantly mediated by β3-ARs, as in humans .

carbachol-induced bladder contraction dog model EC30 determination

β3-Agonism Equivalent to Isoproterenol

In cAMP accumulation assays using SK-N-MC cells expressing human β3-ARs, the agonistic activity of TRK-380 was equivalent to that of isoproterenol, a potent nonselective β-AR agonist [1]. Simultaneously, TRK-380 demonstrated agonistic activity for human β3-ARs that was superior to that of the selective β3-AR agonists BRL-37344 and CL316,243, while showing no agonistic activity for human β1-ARs and only weak agonistic effects on human β2-ARs [2].

β3-AR agonistic activity isoproterenol cAMP accumulation

Species-Specific Detrusor Relaxation

In isolated detrusor strip assays, the concentration-dependent relaxing effects of TRK-380 on resting tension were equivalent to those of isoproterenol in humans, monkeys, and dogs, but were weaker than the effects observed in rats [1]. This species-dependent response profile aligns with the known predominance of β3-AR-mediated bladder relaxation in humans, monkeys, and dogs, versus a more mixed β-AR subtype contribution in rats [2].

species-specific pharmacology detrusor relaxation translational model selection

Human Ureter Relaxation Ranking

In functional studies evaluating the relaxant effects on KCl-induced contraction of isolated human ureter, the rank order of relaxant effects among β-AR agonists was isoproterenol > procaterol > TRK-380 > salbutamol > BRL-37344 [1]. For electrical field stimulation-induced contractions, the rank order of inhibitory effects was isoproterenol > procaterol > TRK-380 [2]. This positions TRK-380 as an intermediate-potency agent in human ureteral smooth muscle compared to other β-AR agonists.

human ureter relaxation β-AR agonist rank order ureteral stone research

TRK-380 Application Scenarios


Antimuscarinic-Refractory OAB Studies

TRK-380 is the optimal selection for preclinical studies examining bladder storage symptoms that do not respond to antimuscarinic agents. In the formalin-induced pollakiuria rat model, TRK-380 significantly and dose-dependently suppressed increased voiding frequency at doses ≥15 mg/kg p.o., whereas tolterodine (an antimuscarinic) produced no significant change at any tested dose [1][2]. Researchers investigating mechanisms of antimuscarinic resistance or evaluating β3-AR agonists as rescue therapy should procure TRK-380 rather than tolterodine or other anticholinergics for this specific application. The direct comparative data support TRK-380 as a positive control for β3-AR-mediated efficacy in antimuscarinic-refractory models [3].

β3-Selectivity and Cardiovascular Safety

For investigators requiring a β3-AR agonist with minimal β1- and β2-AR engagement for cardiovascular safety or selectivity studies, TRK-380 offers a quantifiably superior selectivity profile compared to prototype selective agonists such as BRL-37344. TRK-380 exhibits β1/β3 selectivity ratios exceeding 2,970-fold (versus 70.1-fold for BRL-37344) and β2/β3 selectivity ratios exceeding 349-fold (versus 10.1-fold for BRL-37344) [1][2]. TRK-380 also shows no agonistic activity for human β1-ARs and only weak agonistic effects on human β2-ARs [3]. This selectivity profile makes TRK-380 the preferred compound for studies where β1-mediated chronotropic or inotropic effects or β2-mediated vasodilatory effects could confound interpretation of β3-AR-specific pharmacology.

Canine Pharmacodynamic Studies

TRK-380 is particularly suited for in vivo pharmacodynamic studies in canine models of OAB or bladder function, given that dogs, like humans, exhibit bladder relaxation predominantly mediated by β3-ARs [1]. The compound's EC30 for suppression of carbachol-induced bladder contraction in dogs has been established at a plasma concentration of 4.90 ng/mL, providing researchers with a validated quantitative benchmark for dose selection and exposure-response modeling [2]. Researchers planning canine in vivo studies requiring β3-AR-mediated functional effects should procure TRK-380 over β3-AR agonists lacking established large-animal pharmacodynamic data or those with unknown species-specific activity profiles [3].

Ureteral Pharmacology and Stone Passage

Based on direct comparative data from human ureter tissue assays, TRK-380 demonstrates a defined intermediate relaxant potency that positions it distinctly among β-AR agonists for studies beyond bladder applications [1]. In KCl-induced contraction assays using isolated human ureter, the rank order of relaxant effects was isoproterenol > procaterol > TRK-380 > salbutamol > BRL-37344, with similar ranking for electrical field stimulation-induced contractions [2]. Researchers investigating β3-AR-mediated ureteral relaxation for potential applications in facilitating ureteral stone passage should procure TRK-380 as a characterized reference compound with known positioning in human ureteral tissue relative to other β-AR agonists.

Technical Documentation Hub

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